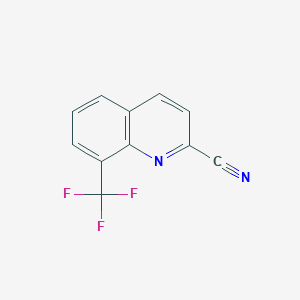

8-(Trifluoromethyl)quinoline-2-carbonitrile

CAS No.: 1267082-24-5

Cat. No.: VC2733774

Molecular Formula: C11H5F3N2

Molecular Weight: 222.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267082-24-5 |

|---|---|

| Molecular Formula | C11H5F3N2 |

| Molecular Weight | 222.17 g/mol |

| IUPAC Name | 8-(trifluoromethyl)quinoline-2-carbonitrile |

| Standard InChI | InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-7-4-5-8(6-15)16-10(7)9/h1-5H |

| Standard InChI Key | TUUHWMQDEPLQJP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C#N |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C#N |

Introduction

Chemical Structure and Properties

8-(Trifluoromethyl)quinoline-2-carbonitrile is characterized by its heterocyclic quinoline core structure with strategic functional group substitutions. The compound has a molecular formula of C11H5F3N2 and a molecular weight of 222.17 g/mol. The presence of the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, while the nitrile group offers possibilities for further chemical transformations and interactions with biological targets.

Physical and Chemical Characteristics

The compound's physical and chemical properties make it suitable for various pharmaceutical and chemical applications. Below is a table summarizing the key physical and chemical properties of 8-(Trifluoromethyl)quinoline-2-carbonitrile:

| Property | Value |

|---|---|

| CAS Number | 1267082-24-5 |

| Molecular Formula | C11H5F3N2 |

| Molecular Weight | 222.17 g/mol |

| IUPAC Name | 8-(trifluoromethyl)quinoline-2-carbonitrile |

| Standard InChI | InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-7-4-5-8(6-15)16-10(7)9/h1-5H |

| Standard InChIKey | TUUHWMQDEPLQJP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C#N |

| PubChem Compound ID | 82242275 |

The compound's structure includes a quinoline backbone with specific functional groups that determine its chemical behavior and potential applications. The trifluoromethyl group at position 8 enhances the compound's metabolic stability and lipophilicity, while the nitrile group at position 2 provides a site for potential chemical modifications and biological interactions.

Synthesis and Preparation Methods

The synthesis of 8-(Trifluoromethyl)quinoline-2-carbonitrile typically involves multi-step organic synthesis methods. These may include reactions such as nucleophilic substitution, electrophilic aromatic substitution, or cross-coupling reactions, depending on the starting materials and desired intermediates.

Structural Similarities to Related Compounds

8-(Trifluoromethyl)quinoline-2-carbonitrile shares structural similarities with other trifluoromethylated quinoline derivatives that have demonstrated various biological activities. Understanding these relationships provides insights into potential applications.

Comparison with Isomeric Compounds

An important isomeric compound is 3-(Trifluoromethyl)quinoline-8-carbonitrile, which has the same molecular formula (C11H5F3N2) and molecular weight (222.17 g/mol), but with the trifluoromethyl and nitrile groups positioned differently . This positional isomerism potentially leads to different chemical reactivity and biological activities.

The table below compares key characteristics of 8-(Trifluoromethyl)quinoline-2-carbonitrile with its isomer:

| Characteristic | 8-(Trifluoromethyl)quinoline-2-carbonitrile | 3-(Trifluoromethyl)quinoline-8-carbonitrile |

|---|---|---|

| CAS Number | 1267082-24-5 | 1260832-93-6 |

| Molecular Formula | C11H5F3N2 | C11H5F3N2 |

| Molecular Weight | 222.17 g/mol | 222.17 g/mol |

| Trifluoromethyl Position | 8 | 3 |

| Carbonitrile Position | 2 | 8 |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C#N | C1=CC2=CC(=CN=C2C(=C1)C#N)C(F)(F)F |

This structural difference likely influences the compound's interaction with biological systems and its potential pharmaceutical applications.

Structure-Activity Relationship Insights

Understanding the relationship between the structure of 8-(Trifluoromethyl)quinoline-2-carbonitrile and its potential biological activities provides valuable insights for drug discovery and development.

Key Structural Features

Several structural features of 8-(Trifluoromethyl)quinoline-2-carbonitrile may contribute to its biological activity:

Comparison with Related Bioactive Compounds

Related quinoline derivatives with different substitution patterns have shown various biological activities. For example, 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus (MIC: 5 μg/mL), Escherichia coli (MIC: 10 μg/mL), and Pseudomonas aeruginosa (MIC: 15 μg/mL). These findings suggest that trifluoromethylated quinolines may possess significant antimicrobial potential, which could extend to 8-(Trifluoromethyl)quinoline-2-carbonitrile.

Research Status and Future Directions

Current Research Gaps

Several research gaps exist regarding 8-(Trifluoromethyl)quinoline-2-carbonitrile:

-

Comprehensive biological activity profiling

-

Detailed structure-activity relationship studies

-

Optimized synthetic routes for large-scale production

-

Exploration of potential derivatization strategies

-

Investigation of specific target binding mechanisms

Future Research Opportunities

Future research on 8-(Trifluoromethyl)quinoline-2-carbonitrile could focus on:

-

Screening against diverse biological targets to identify potential therapeutic applications

-

Development of improved synthetic methodologies

-

Creation of a library of derivatives to explore structure-activity relationships

-

Investigation of physicochemical properties relevant to drug development

-

Computational studies to predict binding modes and interactions with biological targets

Analytical Characterization Methods

The characterization of 8-(Trifluoromethyl)quinoline-2-carbonitrile typically involves multiple analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Several spectroscopic methods are commonly used for characterizing compounds like 8-(Trifluoromethyl)quinoline-2-carbonitrile:

-

NMR spectroscopy (1H, 13C, and 19F NMR) to confirm the structure and substitution pattern

-

Infrared spectroscopy to identify key functional groups (especially the characteristic C≡N stretching of the nitrile group)

-

Mass spectrometry to confirm the molecular weight and fragmentation pattern

-

UV-Vis spectroscopy to characterize the chromophoric system

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of 8-(Trifluoromethyl)quinoline-2-carbonitrile:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), especially when coupled with mass spectrometry

-

Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume